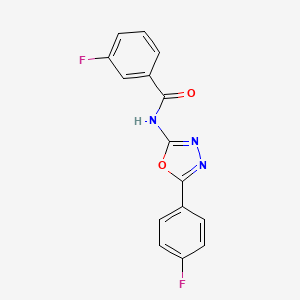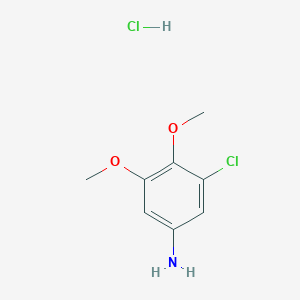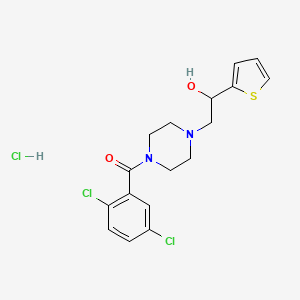
3-fluoro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-fluoro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as FOBA, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. FOBA is a small molecule that has shown promise in various biological studies, including as a fluorescent probe for imaging studies and as a potential therapeutic agent for the treatment of cancer.
Scientific Research Applications
Synthesis and Structural Insights
Synthesis Techniques : The compound has been synthesized through various chemical reactions, including ring rearrangement and condensation processes. For instance, fluoroalkylated 2-ylamino-imidazoles were synthesized by reacting amino-oxadiazole with fluorinated compounds, indicating a method that could potentially be applied to the synthesis of related compounds like 3-fluoro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide (Palumbo Piccionello et al., 2008).
Crystal Structure and Polymorphism : Studies on related compounds have shown that the crystal structure can exhibit polymorphism due to disorder in the crystal lattice. For example, concomitant polymorphism in 3-fluoro-N-(3-fluorophenyl) benzamide was attributed to disorder in the crystal structure, which may be relevant to understanding the structural properties of this compound (Chopra & Row, 2008).
Biological Applications
Antimicrobial Activity : Certain fluorobenzamides have shown promising antimicrobial activity against a range of bacterial and fungal strains. This suggests that compounds like this compound could potentially be explored for their antimicrobial properties (Desai et al., 2013).
Anticancer Potential : There is ongoing research into the anticancer properties of benzamides, including their synthesis and evaluation against various cancer cell lines. This indicates a potential research avenue for this compound in anticancer studies (Ravinaik et al., 2021).
Receptor Binding Studies : Compounds with structural similarities have been used as ligands in receptor binding studies, which could imply potential applications for this compound in neurological or pharmacological research (Lang et al., 1999).
Fluorescence and Sensing Mechanisms : The compound's structure suggests potential applications in fluorescence-based sensing mechanisms, as demonstrated by studies on related oxadiazoles and their ability to undergo excited-state intramolecular proton transfer (ESIPT) for sensing applications (Chen et al., 2014).
properties
IUPAC Name |
3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N3O2/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIPTIMHYWRESV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1,1,2,2-Tetrafluoro-2-(1H-imidazole-1-yl)ethyl]-3H-1,2-benzoiodoxole-3-one](/img/structure/B2610023.png)
![N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-chloro-N-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B2610024.png)
![3-{N-[(4-methoxyphenyl)ethyl]carbamoyl}propanoic acid](/img/structure/B2610026.png)
![Ethyl 2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetate](/img/structure/B2610032.png)
![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2610034.png)

![Ethyl 2-[1-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetate](/img/structure/B2610036.png)
![3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2610037.png)

![7-(3,4-diethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2610040.png)

![N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-2-{3-[(trimethylsilyl)ethynyl]phenyl}acetamide](/img/structure/B2610043.png)
![4-[5-(Difluoromethyl)thiadiazol-4-yl]benzoic acid](/img/structure/B2610044.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2610045.png)